8-(tert-butyl)-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a thiazine ring, and a carboxamide group . These types of compounds are often found in medicinal chemistry and can have various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through annulation of the pyrazole ring to the thiazole or thiazine ring .Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds structurally related to "8-(tert-butyl)-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide." For instance, research on thiazolo[3,2-a]pyridines and thiazolo[2′,3′:1,6]pyrido[2,3-d]pyrimidines has shown that these compounds possess significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (El-Maghraby et al., 2002).
Synthetic Applications
Compounds akin to the one mentioned have been synthesized through various chemical reactions, indicating the versatility of their chemical structures for synthetic applications. For example, the synthesis of tetrahydrobenzothieno[2,3-d][1,3]oxazin-4-one derivatives under microwave irradiation demonstrates an innovative approach to generating carboxamide derivatives with potential biological activities (Abdalha et al., 2011).
Inhibitory Properties
Research into pyrazole derivatives has unveiled their potential as inhibitors of photosynthetic electron transport, offering insights into their utility in agricultural chemistry, particularly as herbicides. These studies provide valuable information on the structure-activity relationship of these compounds, guiding the design of more effective and selective inhibitors (Vicentini et al., 2005).
Anticholinesterase Activity
The exploration of N-benzyltetrahydropyrido-anellated thiophene derivatives has contributed to our understanding of anticholinesterase activity. These compounds represent a promising area of research for the development of treatments for diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Pietsch et al., 2007).
Biological Activity
Further research into the derivatives of "this compound" has focused on their potential biological activities. For example, studies on the synthesis and antimicrobial activities of thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety have revealed that these compounds exhibit promising antimicrobial properties (Gouda et al., 2010).
Properties
IUPAC Name |
8-tert-butyl-6-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-18(2,3)14-8-15(23)22-10-12(11-25-17(22)21-14)16(24)20-9-13-6-4-5-7-19-13/h4-8,12H,9-11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAFVNJZXZCBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N2CC(CSC2=N1)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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